molecular formula C12H11FN2O4 B1439437 1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1204297-32-4

1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B1439437
M. Wt: 266.22 g/mol
InChI Key: KYRVPHKLRDCFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11FN2O4 and its molecular weight is 266.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Pyrazole Compounds in Drug Synthesis

Pyrazole derivatives are significant in medicinal chemistry due to their wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis and biological applications of these derivatives have been extensively reviewed, highlighting their importance as scaffold structures in the development of new therapeutic agents (Cetin, 2020).

Synthesis of Heterocyclic Compounds

The reactivity of certain pyrazoline derivatives makes them valuable building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. This versatility highlights their significance in the synthesis of diverse classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating these compounds from a broad range of precursors (Gomaa & Ali, 2020).

Environmental Applications and Concerns

Some pyrazole derivatives are examined for their environmental impact, such as fluorinated alternatives to long-chain perfluoroalkyl substances, which have raised concerns regarding environmental persistence and toxicity. The quest for safer fluorinated compounds includes evaluating the bioaccumulative and toxicological profiles of these substances (Wang et al., 2013).

Analytical and Synthetic Applications

Analytical methods used to determine antioxidant activity, involving compounds that may include or relate to pyrazole derivatives, are critical in various fields, including food engineering, medicine, and pharmacy. These methods provide essential information for assessing the antioxidant capacity of complex samples, suggesting the potential utility of pyrazole derivatives in analytical chemistry (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-(2-fluorophenyl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4/c13-8-3-1-2-4-9(8)15-11(17)7(5-6-16)10(14-15)12(18)19/h1-4,14,16H,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRVPHKLRDCFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=C(N2)C(=O)O)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

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